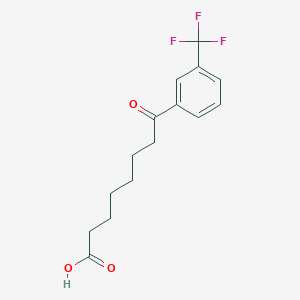

2-(4-Isopropoxybenzoyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

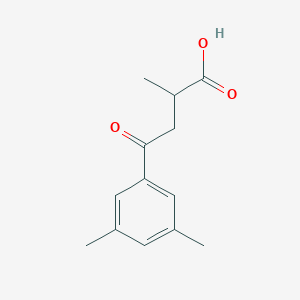

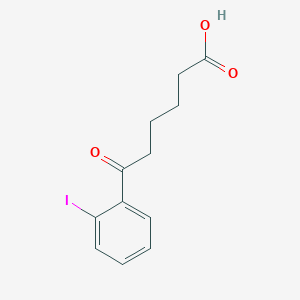

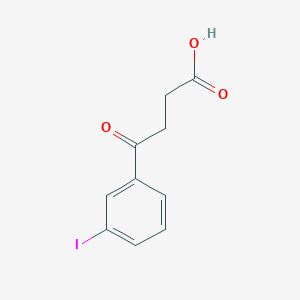

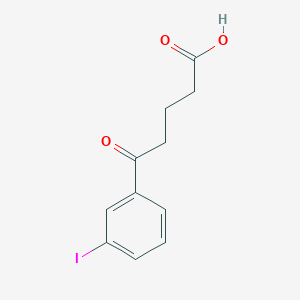

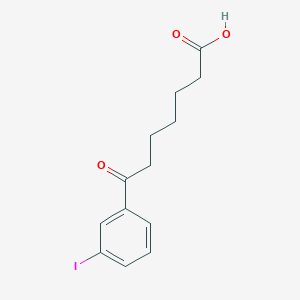

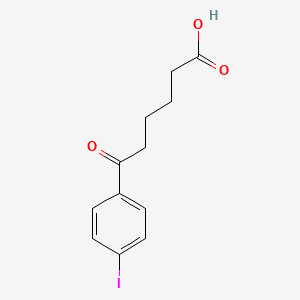

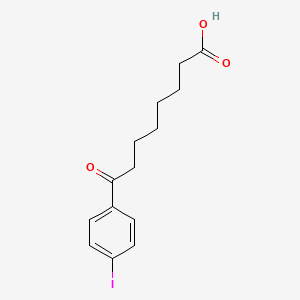

2-(4-Isopropoxybenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO3 . It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazoles, including this compound, is a complex and intriguing branch of organic chemistry . The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one oxygen atom and a nitrogen atom . The molecular weight of this compound is 231.25 .Chemical Reactions Analysis

Oxazoles, including this compound, undergo various chemical reactions. The chemistry of heterocyclic compounds like oxazoles is of equal interest for its theoretical implications, for the diversity of its synthetic procedures, and for the physiological and industrial significance of heterocycles .科学的研究の応用

Oxazole-Based Medicinal Chemistry

Oxazole compounds, including 2-(4-Isopropoxybenzoyl)oxazole, have versatile biological activities due to their ability to bind with various enzymes and receptors via non-covalent interactions. They have been extensively researched in medicinal chemistry, particularly for their antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, and antioxidative properties (Zhang, Zhao, & Zhou, 2018).

Applications in Organic Synthesis and Catalysis

This compound is involved in organic synthesis processes like [3 + 2] annulation, forming oxazole rings. Gold-catalyzed oxidation strategies often use oxazole intermediates, which are critical in developing novel methods for organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Antiprotozoal Activity

Some derivatives of oxazole, such as 2-amino-4-phenyloxazole, have demonstrated significant in vitro antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, indicating potential therapeutic applications (Carballo et al., 2017).

Coordination Chemistry and Photochemistry

Oxazole compounds play a role in coordination chemistry and photochemistry, being used as ligands in transition metal-catalyzed reactions and in photoresists for imaging systems, respectively. Their structural versatility allows for varied applications in these fields (Gómez, Muller, & Rocamora, 1999; Ito, Ikeda, & Ichimura, 1993).

Role in Anticonvulsant Agents

Oxazole derivatives have been synthesized and evaluated as potential anticonvulsant agents. Their structure-activity relationships in this domain offer insights into new therapeutic options for treating convulsions (Wei, Wu, Sun, Chai, & Quan, 2010).

将来の方向性

Oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The increasing importance of oxazoles in the field of medicinal chemistry suggests promising future directions for the development of new chemical entities with potential anti-infective activity .

作用機序

Target of Action

2-(4-Isopropoxybenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Oxazole derivatives have been found to affect a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .

Result of Action

Some oxazole derivatives have shown antibacterial and antifungal potency .

特性

IUPAC Name |

1,3-oxazol-2-yl-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(2)17-11-5-3-10(4-6-11)12(15)13-14-7-8-16-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHDJKULAXYJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642089 |

Source

|

| Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-01-5 |

Source

|

| Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。